
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, also known as 6-oxo-1,6-dihydropyridazin-3-yl-methyl-pyrazole-4-carboxylic acid (6-oxo-DHP-MPCA), is a novel compound that has recently been discovered and studied for its potential therapeutic applications. 6-oxo-DHP-MPCA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Scientific Research Applications
Synthesis and Transformations
- Research has explored the synthesis and transformations of derivatives of related compounds, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These studies involve the synthesis of methyl esters and their functional derivatives, leading to further transformations and introducing new residues into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Antibacterial Activity
- Compounds related to 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, specifically 1H-pyrazole-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial activities against various microorganisms. These studies demonstrate the potential of these compounds as inhibitors of bacterial growth (Akbas, Berber, Şener, & Hasanov, 2005).
Cytotoxic Activity
- Studies on platinum(II), palladium(II), and copper(II) complexes with ligands derived from similar compounds have shown cytotoxic activities. These findings suggest potential applications in cancer research and treatment (Budzisz et al., 2010).
Anticancer Properties
- Pyrazole derivatives, structurally related to the compound , have been extensively studied for their anticancer properties. These studies include the design, synthesis, and evaluation of derivatives with significant antiproliferative activity (Jose, 2017).
Structural and Spectral Investigations
- Research on compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has involved detailed experimental and theoretical studies, including characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).
properties
CAS RN |
956191-70-1 |
|---|---|
Product Name |
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid |
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.188 |
IUPAC Name |
5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16) |
InChI Key |
BEWZIULCPLUCNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



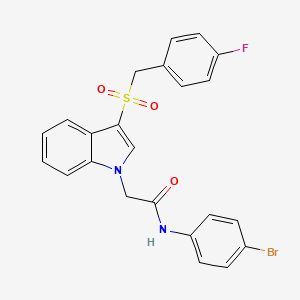
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
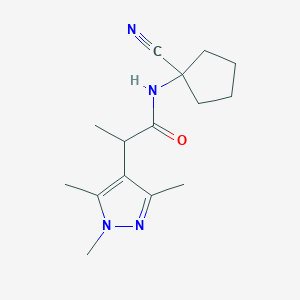
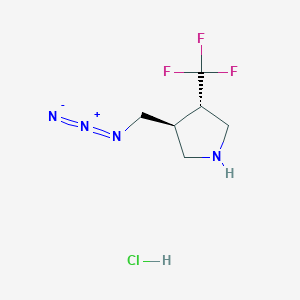
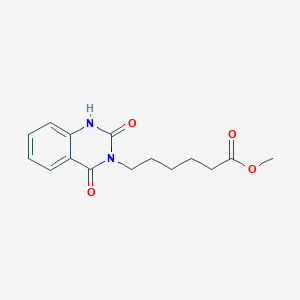
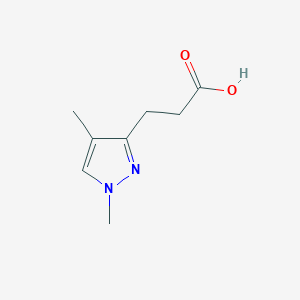
![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)
![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
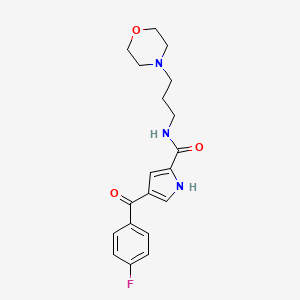
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
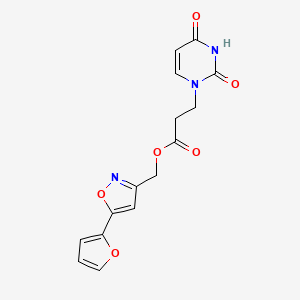
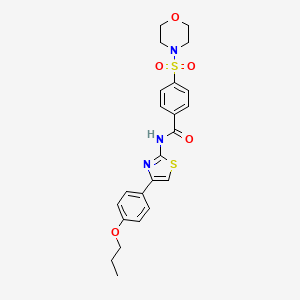
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)